

An In-depth Technical Guide to 1-m-Tolyethanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-m-Tolyethanamine hydrochloride*

CAS No.: *856629-05-5*

Cat. No.: *B1440682*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-m-Tolyethanamine hydrochloride**, a chiral amine with potential applications in pharmaceutical synthesis and research. While specific data for the hydrochloride salt of the meta-isomer is not widely available, this document synthesizes information on the free base, related isomers, and general principles of phenethylamine chemistry to offer a detailed profile. This guide covers the compound's structure, properties, synthesis, analytical characterization, potential applications, and safety considerations, serving as a vital resource for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

1-m-Tolyethanamine, also known as 1-(3-methylphenyl)ethanamine, is the foundational free base of the target compound. The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid.

CAS Number: While a specific CAS number for **1-m-Tolyethanamine hydrochloride** is not readily found in major chemical databases, the CAS number for the free base, 1-(3-Methylphenyl)ethanamine, is available and serves as a primary identifier.

Structure:

The chemical structure of 1-m-Tolyethanamine features a tolyl group (a benzene ring substituted with a methyl group) attached to an ethylamine backbone. The "m-" (meta) designation indicates that the methyl group is at position 3 of the phenyl ring relative to the ethylamine substituent. The molecule possesses a chiral center at the carbon atom adjacent to the amino group, meaning it exists as two enantiomers, (R)- and (S)-1-m-Tolyethanamine.

The structure of the hydrochloride salt involves the protonation of the primary amine, forming an ammonium cation with a chloride counter-ion.

Table 1: Physicochemical Properties of 1-m-Tolyethanamine and Related Isomers

Property	1-m-Tolyethanamine (Free Base)	(S)-(-)-1-(p-Tolyl)ethylamine (Free Base)[1]	(R)-(+)-1-(p-Tolyl)ethylamine (Free Base)[2]
Molecular Formula	C ₉ H ₁₃ N	C ₉ H ₁₃ N	C ₉ H ₁₃ N
Molecular Weight	135.21 g/mol	135.21 g/mol	135.21 g/mol
Appearance	Inferred: Liquid	Clear, colorless liquid	Colorless clear liquid
Boiling Point	Not specified	205 °C (lit.)	105 °C / 27 mmHg
Density	Not specified	0.919 g/mL at 25 °C (lit.)	0.94 g/mL
Refractive Index	Not specified	n _{20/D} 1.521 (lit.)	n _{20/D} 1.52
Optical Rotation	Not specified	[α] _{20/D} -37°, neat	[α] _{20/D} +37.5°, neat
CAS Number	Not readily available	27298-98-2	4187-38-6

Note: Data for the meta-isomer is limited; properties of the para-isomers are provided for reference.

Synthesis and Enantioselective Resolution

The synthesis of 1-m-Tolyethanamine typically proceeds via reductive amination of 3-methylacetophenone. This common method in amine synthesis involves the reaction of a ketone with an amine source in the presence of a reducing agent.

General Synthesis Workflow

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Protocol: Formation of the Hydrochloride Salt

A general and effective method for preparing the hydrochloride salt from the free base amine involves dissolving the amine in a suitable organic solvent and introducing hydrochloric acid.

Step-by-Step Methodology:

- **Dissolution:** Dissolve the crude or purified 1-m-Tolyethanamine free base in a non-polar organic solvent such as ethyl acetate or diethyl ether.
- **Acidification:** Introduce anhydrous hydrochloric acid gas into the solution. Alternatively, a solution of HCl in a compatible solvent (e.g., diethyl ether, isopropanol) can be added dropwise.
- **Precipitation:** The hydrochloride salt, being ionic, is typically insoluble in non-polar organic solvents and will precipitate out of the solution.
- **Isolation:** The resulting solid is collected by filtration.
- **Purification:** The crude salt can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure **1-m-Tolyethanamine hydrochloride**.

Enantioselective Resolution

Since many pharmaceutical applications require enantiomerically pure compounds, the resolution of racemic 1-m-Tolyethanamine is a critical step. Common methods include:

- **Classical Resolution:** This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base.
- **Enzymatic Resolution:** Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.
- **Chiral Chromatography:** High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers. This method is highly effective for both analytical and preparative-scale separations.

Analytical Characterization

A comprehensive analysis of **1-m-Tolyethanamine hydrochloride** would involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and stereochemistry.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm region), a quartet for the methine proton (CH-NH₃⁺), a singlet for the tolyl methyl group (around 2.3 ppm), and a doublet for the ethyl methyl group. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.
 - **¹³C NMR:** The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, and the two methyl carbons.
- **Infrared (IR) Spectroscopy:** The IR spectrum of the hydrochloride salt will be characterized by broad absorption bands in the 2400-3000 cm⁻¹ region, corresponding to the stretching vibrations of the ammonium group (R-NH₃⁺). Other characteristic peaks would include C-H

stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring. Primary amines typically show two N-H stretching bands between 3200 and 3500 cm^{-1} , which would be absent in the protonated hydrochloride form[3].

- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of the free base would likely show a molecular ion peak corresponding to its molecular weight (135.21 g/mol). A characteristic fragmentation pattern for phenethylamines involves cleavage of the C α -C β bond, which would result in a prominent fragment ion.

Chromatographic Analysis

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Protocol: Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is crucial for applications in drug development. A general approach using chiral HPLC is outlined below.

Step-by-Step Methodology:

- Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.
- Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. Acidic or basic additives may be required to improve peak shape and resolution.
- Sample Preparation: Dissolve a small amount of **1-m-Tolyethanamine hydrochloride** in the mobile phase or a compatible solvent.
- Chromatographic Conditions:
 - Flow Rate: Typically 0.5-1.5 mL/min.
 - Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

- Temperature: Column temperature is usually controlled to ensure reproducibility.
- Data Analysis: The retention times of the two enantiomers will differ, allowing for their quantification and the determination of enantiomeric excess (ee).

Applications and Biological Significance

Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, acting as central nervous system stimulants, hallucinogens, entactogens, and antidepressants[4]. Chiral amines like 1-m-Tolyethanamine are valuable building blocks in medicinal chemistry.

- Pharmaceutical Intermediates: The primary application for a compound like 1-m-Tolyethanamine is as a chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The tolylethylamine scaffold is present in a variety of biologically active molecules. For instance, the related (R)-(+)-1-(p-Tolyl)ethylamine is a key intermediate in the synthesis of drugs targeting neurological disorders[2].
- Chiral Auxiliaries and Catalysts: Enantiomerically pure amines can be used as chiral auxiliaries to control the stereochemistry of chemical reactions or as ligands in asymmetric catalysis.
- Research in Neurochemistry: Derivatives of tolylethylamine can be used as research tools to study neurotransmitter systems and receptor pharmacology. The substitution pattern on the phenyl ring can significantly influence the compound's affinity and selectivity for different biological targets.

Safety and Handling

Specific toxicological data for **1-m-Tolyethanamine hydrochloride** is not available. However, based on the data for related amine hydrochlorides, it should be handled with care.

GHS Hazard Classification (Inferred):

- Acute Toxicity, Oral: May be harmful if swallowed.
- Skin Corrosion/Irritation: Likely to cause skin irritation or burns.

- Eye Damage/Irritation: Likely to cause serious eye irritation or damage.
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust or vapors.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry place.
- Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-m-Tolyethanamine hydrochloride is a chiral amine with significant potential as a building block in pharmaceutical and chemical synthesis. While specific data for this particular isomer's hydrochloride salt is sparse, this guide provides a robust framework based on the known chemistry of its free base, related isomers, and the broader class of phenethylamines.

Researchers and developers can leverage this information for synthesis, characterization, and safe handling, paving the way for its application in the creation of novel and effective therapeutic agents. Further research to fully characterize this compound and its enantiomers is warranted.

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- [To cite this document: BenchChem. \[An In-depth Technical Guide to 1-m-Tolyethanamine Hydrochloride\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1440682/docs#an-in-depth-technical-guide-to-1-m-tolyethanamine-hydrochloride\]](#)

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